N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also has a 4-chlorobenzoyl group, which is a benzoyl group (a type of acyl group derived from benzoic acid) with a chlorine atom attached .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the benzofuran and benzoyl groups could impact the compound’s solubility, melting point, and reactivity .Scientific Research Applications
Herbicide Development
Research has identified benzamides, similar in structure to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide, as potent herbicidally active compounds. These compounds have shown effectiveness against annual and perennial grasses, offering potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Synthesis and Chemical Transformations
The compound's chemical framework, particularly the benzofuran component, is pivotal in the synthesis of various organic molecules. For instance, methods have been developed for the direct cyanation of indoles and benzofurans using DMF, highlighting an alternative method for preparing aryl nitriles (Ding & Jiao, 2011). Additionally, benzofurans have been synthesized from acrolein dimer and 1,3-dicarbonyl compounds, which facilitated the synthesis of drug molecules like benzbromarone and amiodarone, indicating the versatility of benzofuran derivatives in drug synthesis (Huang et al., 2019).
Anticonvulsant Activity
Derivatives of benzofuran-acetamide, closely related to the structure , have been synthesized and evaluated for their anticonvulsant activity. These studies have demonstrated that certain compounds exhibit significant anticonvulsant effects at low doses, comparable to phenytoin, suggesting potential therapeutic applications (Shakya et al., 2016).
Biofilm and Enzyme Inhibition
Novel compounds combining the benzofuran moiety with piperazine linkers have shown potent antibacterial efficacies, particularly against biofilm formation and MurB enzyme, which are critical in bacterial resistance mechanisms. These findings underscore the potential of benzofuran derivatives in addressing antimicrobial resistance (Mekky & Sanad, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a benzofuran core structure have been found to interact with a variety of biological targets. For instance, some benzofuran derivatives are known to inhibit enzymes like cyclooxygenases .
Mode of Action
The compound could potentially interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the chlorobenzoyl group might enhance the compound’s ability to penetrate cell membranes .
Biochemical Pathways
Depending on the specific target of the compound, it could potentially influence a variety of biochemical pathways. For example, if the compound were to inhibit an enzyme like cyclooxygenase, it could affect the synthesis of prostaglandins and other biologically active compounds .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure. For instance, the presence of the chlorobenzoyl and pivalamide groups could potentially affect the compound’s solubility and stability, thereby influencing its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mechanism of action. If the compound were to inhibit an enzyme, it could lead to a decrease in the synthesis of certain biologically active compounds, potentially leading to various physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s activity could potentially be affected by the presence of other molecules that compete for the same target .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-12-16-10-9-15(23-20(25)21(2,3)4)11-17(16)26-19(12)18(24)13-5-7-14(22)8-6-13/h5-11H,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAHZDALMQOENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.